N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound characterized by its bromo-substituted benzo[d]thiazole ring and chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The bromo-substituted benzo[d]thiazole can be synthesized through the cyclization of 2-aminothiophenol with bromoacetic acid[_{{{CITATION{{{_1{Synthesis, cytotoxic and antibacterial activities of 6- bromobenzod ...
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with others, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in assays related to enzyme inhibition, receptor binding, and cellular signaling pathways. These studies help in understanding the compound's role in biological systems and its potential therapeutic applications.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide: This compound shares the benzo[d]thiazole core but has a different substituent on the amide group.
N-(6-bromobenzo[d]thiazol-2-yl)acetamide: Another related compound with a simpler amide group.
N-(6-bromobenzo[d]thiazol-2-yl)benzamide: This compound has a benzamide group instead of the chlorophenylsulfonyl group.
Uniqueness: N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMKQZFDGPOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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